molecular formula C12H9N3OS B14384735 2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one CAS No. 88038-48-6

2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one

Cat. No.: B14384735
CAS No.: 88038-48-6
M. Wt: 243.29 g/mol
InChI Key: DZBOLGMGRPMPCB-UHFFFAOYSA-N
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Description

2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that features a quinoline moiety fused with a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the cyclization of quinoline derivatives with thiourea or its derivatives under specific conditions. One common method includes the reaction of quinoline-2-carbaldehyde with thiourea in the presence of a base such as sodium hydroxide, followed by cyclization to form the thiadiazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function, while the thiadiazine ring can interact with various enzymes and proteins, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinolin-2-yl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to the presence of the thiadiazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88038-48-6

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

2-quinolin-2-yl-4H-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C12H9N3OS/c16-11-7-17-12(15-14-11)10-6-5-8-3-1-2-4-9(8)13-10/h1-6H,7H2,(H,14,16)

InChI Key

DZBOLGMGRPMPCB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN=C(S1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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